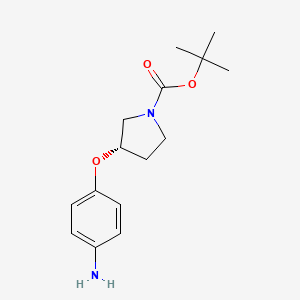

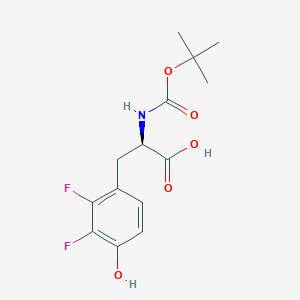

N-Boc-2,3-difluoro-D-tyrosine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Boc-2,3-difluoro-D-tyrosine is a derivative of the amino acid tyrosine, which has been modified to include protective groups and fluorine atoms. The N-Boc group, also known as the tert-butoxycarbonyl group, is commonly used in peptide synthesis to protect the amine functionality of amino acids during the synthesis process. The presence of fluorine atoms can significantly alter the physical and chemical properties of the molecule, potentially leading to enhanced biological activity or altered metabolic stability.

Synthesis Analysis

The synthesis of tyrosine derivatives, such as N-Boc-2,3-difluoro-D-tyrosine, often involves palladium-catalyzed C-H functionalization, as described in the synthesis of (S)-N-Boc-2,6-dimethyltyrosine . This method is notable for preserving the chiral integrity of the amino acid during the reaction. Although the specific synthesis of N-Boc-2,3-difluoro-D-tyrosine is not detailed in the provided papers, similar methodologies could be applied, with adjustments for the introduction of fluorine atoms at the appropriate positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of N-Boc-2,3-difluoro-D-tyrosine would include a tyrosine core with two fluorine atoms substituted at the 2 and 3 positions of the aromatic ring. The N-Boc group would be attached to the nitrogen of the amino group. This structure is expected to be similar to other tyrosine derivatives, such as those described in the synthesis of Boc-2',6'-dimethyl-l-tyrosine , but with the unique presence of fluorine substituents which could affect the molecule's reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of N-Boc-2,3-difluoro-D-tyrosine would be influenced by both the protective Boc group and the electron-withdrawing fluorine atoms. The Boc group is known to be removed under acidic conditions, as demonstrated in the preparation of N,N'-diBoc-dityrosine . The fluorine atoms would likely increase the acidity of the phenolic hydroxyl group and could affect the electrophilic aromatic substitution reactions. The presence of the Boc group also allows for selective reactions to occur at the carboxylic acid and amine groups after its removal .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-2,3-difluoro-D-tyrosine would be characterized by its increased acidity due to the fluorine substituents and its solubility profile, which would be influenced by the protective Boc group. The tert-butoxycarbonylation of tyrosine has been shown to be an effective method for protecting the amino group, and the resulting Boc-derivatives are typically more lipophilic than the parent amino acid . The introduction of fluorine atoms is also known to increase the metabolic stability of pharmaceutical compounds, which could be an important consideration for the use of N-Boc-2,3-difluoro-D-tyrosine in drug development.

科学研究应用

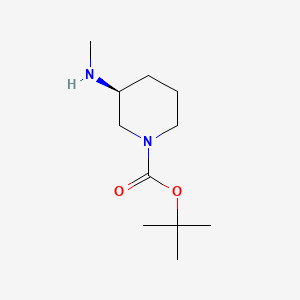

N-Boc Protection of Amines

- Methods of Application or Experimental Procedures: A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described. Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature. Mild conditions, inexpensive and an easily available reagent, and absence of any auxiliary substances are the main advantages of this procedure .

- Results or Outcomes: The N-Boc protection of amines under ultrasound irradiation and catalyst-free conditions was achieved with excellent isolated yield. This method offers several advantages, including its simplicity, rapidity, efficiency, and the absence of any auxiliary substances .

Protein and Peptide Modification at Tyrosine Residues

- Summary of the Application: The modification of proteins and peptides at tyrosine residues is a rapidly growing field of research. This is because tyrosine plays a crucial role in many biochemical processes, including protein-protein and protein-ligand interactions .

- Methods of Application or Experimental Procedures: Selective tyrosine modification can be achieved enzymatically, chemically, or by genetically encoded non-natural amino acids. Selective peptide cleavage at tyrosine sites has emerged as a relevant tool in this context .

- Results or Outcomes: This field of research holds significant relevance across various disciplines, including chemical, biological, medical, and material sciences. It has demonstrated tremendous potential for applications in proteomics, drug optimization, targeted drug delivery, and defined biomaterials .

Deprotection of the N-Boc Group

- Summary of the Application: The deprotection of the N-Boc group from a structurally diverse set of compounds is an important process in organic synthesis .

- Methods of Application or Experimental Procedures: A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds using oxalyl chloride in methanol has been reported. The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

- Results or Outcomes: This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

安全和危害

属性

IUPAC Name |

(2R)-3-(2,3-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-8(12(19)20)6-7-4-5-9(18)11(16)10(7)15/h4-5,8,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIWKONTLIVVTR-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C=C1)O)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C(=C(C=C1)O)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-2,3-difluoro-D-tyrosine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylthieno[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B1294119.png)

![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1294126.png)

![2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)thio]-N-methylacetamide](/img/structure/B1294128.png)

![7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1294130.png)